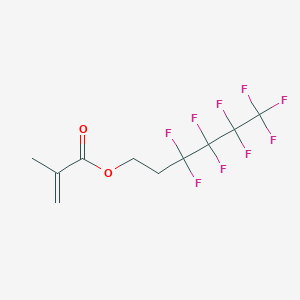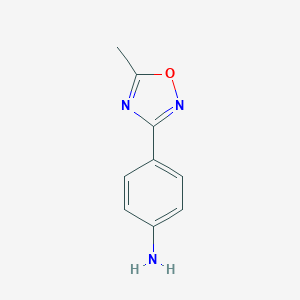
4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline
Vue d'ensemble
Description
“4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline” is a chemical compound with the molecular formula C9H9N3O . It is used in various chemical reactions and has been studied in the context of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, safety and hazards, and future directions .
Synthesis Analysis
The synthesis of “this compound” involves several steps. In one study, a new ligand N,N-dimethyl-4- ((2- (5- (2- (5-phenyl-1,3,4-oxadiazole-2-yl)hydrazinyl)-1,3,4-thiadiazol-2-yphydrazono)methyl)aniline and its Cr (III),Ni (II) and Co (II) complexes were synthesized . Another study mentioned the synthesis of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various techniques such as FTIR, H-1-NMR, and mass spectral data . The compound has a molecular weight of 175.19 g/mol . The InChI code for the compound isInChI=1S/C9H9N3O/c1-6-11-9 (12-13-6)7-2-4-8 (10)5-3-7/h2-5H,10H2,1H3 . Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and can involve various other compounds . For example, one study mentioned the use of the compound in the synthesis of new ligand N,N-dimethyl-4- ((2- (5- (2- (5-phenyl-1,3,4-oxadiazole-2-yl)hydrazinyl)-1,3,4-thiadiazol-2-yphydrazono)methyl)aniline .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 175.19 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 1 . It also has a topological polar surface area of 64.9 Ų .Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis of Novel Bioactive Compounds
A study demonstrated the synthesis of natural product analogs using 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline, which were tested for antitumor activity. The synthesized compounds showed significant potency against a panel of 11 cell lines, highlighting their potential in cancer research (Maftei et al., 2013).
Development of Monomers for Polymerization
The selective reduction of nitro group in 5-alkenyl-3-(nitrophenyl)-1,2,4-oxadiazoles to create (5-alkenyl-1,2,4-oxadiazol-3-yl)anilines was researched. These amines have potential as monomers in oxidative and radical polymerizations (Tarasenko et al., 2017).
Antitumor Activity of Oxadiazole Derivatives
Research focused on designing and structurally characterizing novel 1,2,4-oxadiazole derivatives, starting from 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline. These compounds were evaluated for their antitumor activity, revealing some with notable potency (Maftei et al., 2016).
Biological Evaluation
Antidiabetic, Anti-inflammatory, and Anticancer Activities
A series of N-substituted aniline derivatives were synthesized and evaluated for their biological activities, including antidiabetic, anti-inflammatory, and anticancer properties (Kavitha et al., 2016).
Discovery of GPR119 Agonists
A study described the discovery and optimization of 1,2,4-oxadiazoles as novel agonists of GPR119, a G-protein-coupled receptor, showing potential in pharmacological research (Wang et al., 2014).
Synthesis of Energetic Materials
The synthesis and characterization of 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, a compound combining 1,2,5- and 1,2,4-oxadiazole rings, were explored for its use in insensitive energetic materials (Yu et al., 2017).
Chemical Synthesis and Analysis
Domino Reaction for Aniline Derivatives Synthesis
A copper-catalyzed domino protocol was developed for synthesizing 2-(1,3,4-oxadiazol-2-yl)aniline derivatives, demonstrating a novel approach to create these compounds (Xu et al., 2015).
One-Pot Synthesis Method
An efficient method for synthesizing 2-(1,2,4-oxadiazol-5-yl)anilines was developed, allowing the creation of structurally diverse anilines with the 1,2,4-oxadiazole motif (Tarasenko et al., 2021).
Antiproliferative Agents Exploration
New N-(substituted phenyl)-5-aryl-1,3,4-oxadiazol-2-amine analogs were synthesized and tested for their antiproliferative activity, showing promising results against various cancer cell lines (Ahsan et al., 2018).
Antimicrobial Activity Studies
Synthesized N-substituted aniline derivatives were evaluated for their antimicrobial activity, displaying moderate to good activities against several bacterial and fungal strains (Kavitha et al., 2016).
Electrosynthesis of Derivatives
An electrosynthesis method was developed for constructing 2-(1,3,4-oxadiazol-2-yl)aniline derivatives, offering a novel approach to synthesizing these compounds (Qian et al., 2020).
Orientations Futures
Mécanisme D'action
Target of Action
Compounds with a 1,2,4-oxadiazole scaffold have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . They have also shown promising anticancer activity .
Mode of Action
1,2,4-oxadiazoles have been studied for their interaction with targets such as the trypanosoma cruzi cysteine protease cruzain . This suggests that 4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline may interact with its targets in a similar manner.
Biochemical Pathways
Given the broad range of biological activities associated with 1,2,4-oxadiazoles, it is likely that multiple pathways are affected .
Pharmacokinetics
The compound’s molecular weight of 17519 suggests that it may have favorable ADME properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body.
Result of Action
Compounds with a 1,2,4-oxadiazole scaffold have shown anti-infective and anticancer activities , suggesting that this compound may have similar effects.
Analyse Biochimique
Biochemical Properties
4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as acetylcholinesterase, which is crucial for neurotransmission . Additionally, this compound can bind to proteins involved in cell signaling pathways, thereby modulating their activity. The interactions between this compound and these biomolecules are primarily non-covalent, involving hydrogen bonding, van der Waals forces, and hydrophobic interactions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Moreover, it can modulate the expression of genes involved in metabolic processes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. Additionally, this compound can interact with transcription factors, leading to changes in gene expression. These interactions at the molecular level are crucial for understanding the compound’s overall biochemical effects.
Propriétés
IUPAC Name |
4-(5-methyl-1,2,4-oxadiazol-3-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-6-11-9(12-13-6)7-2-4-8(10)5-3-7/h2-5H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXOWTIUKDYSZKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70592700 | |
| Record name | 4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70592700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10185-68-9 | |
| Record name | 4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70592700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(5-methyl-1,2,4-oxadiazol-3-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 9-[2-[(2-butylcyclopropyl)methyl]cyclopropyl]nonanoate](/img/structure/B167884.png)
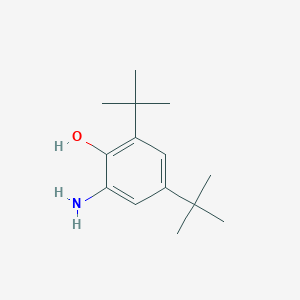
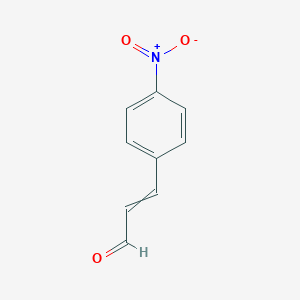
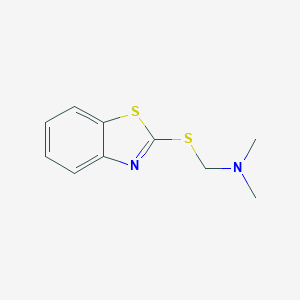


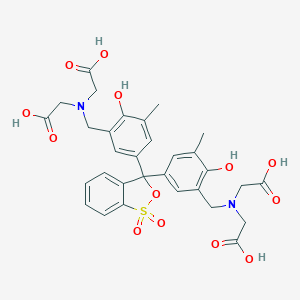
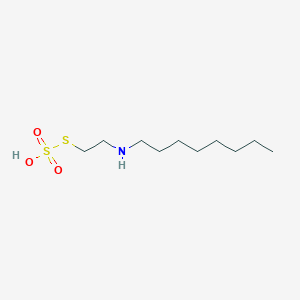

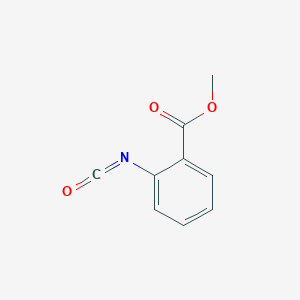
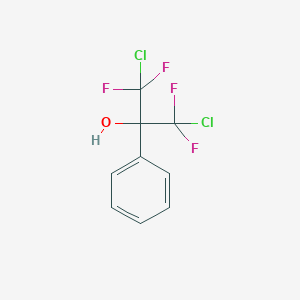
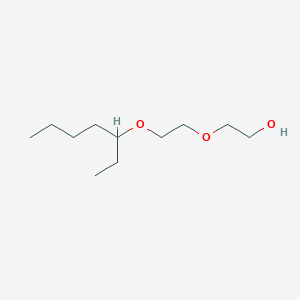
![(5S,8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]](/img/structure/B167914.png)
